molecular formula C11H9N5OS2 B5010758 5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B5010758
M. Wt: 291.4 g/mol
InChI Key: ZOTRHTGDMZEYSY-UHFFFAOYSA-N
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Description

5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both oxadiazole and thiadiazole rings

Properties

IUPAC Name

5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-6-8-13-14-9(17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTRHTGDMZEYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 2-chloro-1,3,4-thiadiazole-5-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has shown promise in antimicrobial and anticancer studies. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its anticancer activity is being investigated for potential use in chemotherapy .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to cell death. In anticancer studies, the compound has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazol-2-thiol
  • 2-Mercapto-5-phenyl-1,3,4-oxadiazole
  • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

What sets 5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine apart from similar compounds is its dual ring structure, which combines the properties of both oxadiazole and thiadiazole rings. This unique combination enhances its reactivity and potential biological activity, making it a valuable compound for further research and development .

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